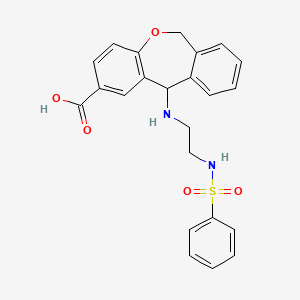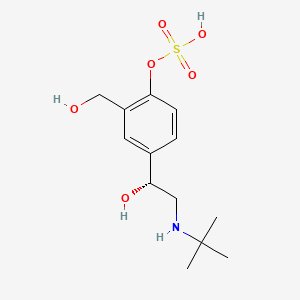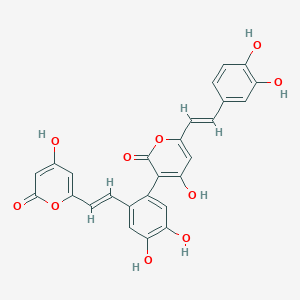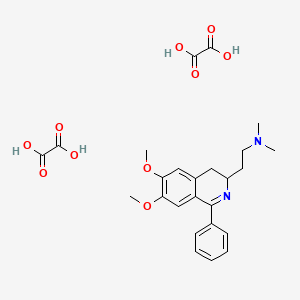
4-(gamma-Diethylaminopropyl)oxystilbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(gamma-Diethylaminopropyl)oxystilbene is a synthetic organic compound characterized by the presence of a stilbene backbone with a diethylaminopropyl group attached to the fourth position of the phenyl ring. Stilbenes are a class of compounds known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(gamma-Diethylaminopropyl)oxystilbene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and diethylamine.
Condensation Reaction: The first step involves a condensation reaction between 4-hydroxybenzaldehyde and diethylamine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form 4-(gamma-Diethylaminopropyl)benzaldehyde.
Wittig Reaction: The next step involves a Wittig reaction, where the 4-(gamma-Diethylaminopropyl)benzaldehyde is reacted with a phosphonium ylide to form the stilbene backbone.
Oxidation: Finally, the compound is oxidized using an oxidizing agent like potassium permanganate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(gamma-Diethylaminopropyl)oxystilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydrostilbenes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the diethylaminopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
Oxidation: Quinones, hydroxy derivatives.
Reduction: Dihydrostilbenes, amine derivatives.
Substitution: Halogenated stilbenes, alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(gamma-Diethylaminopropyl)oxystilbene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(gamma-Diethylaminopropyl)oxystilbene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various cellular pathways, such as apoptosis, cell proliferation, and oxidative stress response.
Vergleich Mit ähnlichen Verbindungen
4-(gamma-Diethylaminopropyl)oxystilbene can be compared with other similar compounds, such as:
Stilbene: The parent compound, known for its basic structure and properties.
4-Hydroxystilbene: A hydroxylated derivative with enhanced biological activity.
4-(gamma-Diethylaminopropyl)stilbene: A similar compound without the oxygen atom, used for comparison in structure-activity relationship studies.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
110245-14-2 |
|---|---|
Molekularformel |
C21H27NO |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
N,N-diethyl-3-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-amine |
InChI |
InChI=1S/C21H27NO/c1-3-22(4-2)17-8-18-23-21-15-13-20(14-16-21)12-11-19-9-6-5-7-10-19/h5-7,9-16H,3-4,8,17-18H2,1-2H3/b12-11+ |
InChI-Schlüssel |
GKSJAJYQFPMNDL-VAWYXSNFSA-N |
Isomerische SMILES |
CCN(CC)CCCOC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
CCN(CC)CCCOC1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



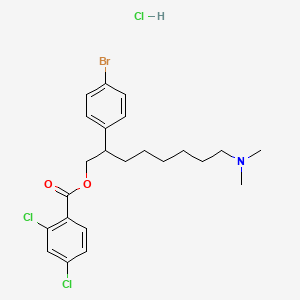
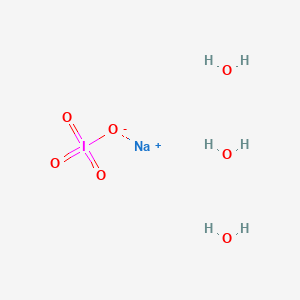
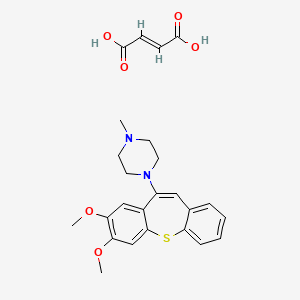
![Phenol, 2-[[2-[[4,12-bis(1,1-dimethylethyl)-2,14-dimethyl-10,6-nitrilo-6H-dibenzo[h,k][1,7,10,3,5]dioxathiadiazacyclododecin-8-yl]oxy]-3-(1,1-dimethylethyl)-5-methylphenyl]thio]-6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12760111.png)
![4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12760119.png)


